N-(2-phenylethyl)-2-thiophen-2-ylacetamide
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Overview
Description
N-(2-Phenylethyl)-2-thiophen-2-ylacetamide is an organic compound that belongs to the class of amides It features a phenylethyl group attached to the nitrogen atom and a thiophen-2-yl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-phenylethyl)-2-thiophen-2-ylacetamide typically involves the following steps:
Starting Materials: Phenylethylamine and thiophene-2-carboxylic acid are commonly used as starting materials.
Amide Bond Formation: The carboxylic acid group of thiophene-2-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of phenylethylamine to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
N-(2-Phenylethyl)-2-thiophen-2-ylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)-2-thiophen-2-ylacetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylethyl and thiophene moieties can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, contributing to its biological effects.
Comparison with Similar Compounds
N-(2-Phenylethyl)-2-thiophen-2-ylacetamide can be compared with other similar compounds, such as:
N-(2-Phenylethyl)-2-furanylacetamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(2-Phenylethyl)-2-pyridylacetamide: Contains a pyridine ring, which may alter its electronic properties and biological activity.
N-(2-Phenylethyl)-2-benzylacetamide: Features a benzyl group, which can influence its reactivity and interactions.
The uniqueness of this compound lies in the presence of the thiophene ring, which imparts distinct electronic and steric properties, potentially leading to unique reactivity and biological activity.
Properties
IUPAC Name |
N-(2-phenylethyl)-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c16-14(11-13-7-4-10-17-13)15-9-8-12-5-2-1-3-6-12/h1-7,10H,8-9,11H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDYORYAFZEJDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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